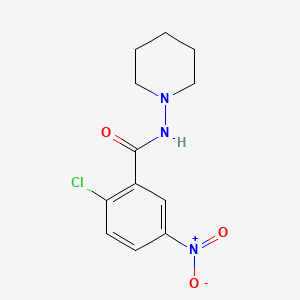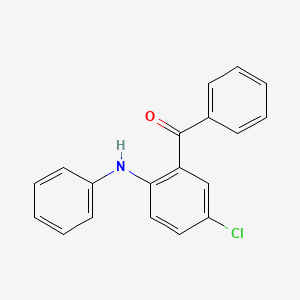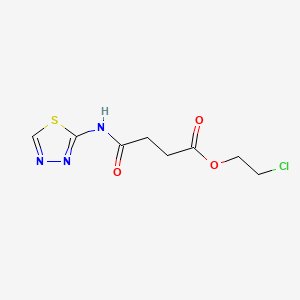![molecular formula C23H30N2O3 B14315112 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid CAS No. 112360-07-3](/img/structure/B14315112.png)
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is a synthetic organic compound with the molecular formula C23H31N2O3 It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyundecanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid typically involves a multi-step process:
Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-[(E)-phenyldiazenyl]phenol.
Etherification: The 4-[(E)-phenyldiazenyl]phenol undergoes etherification with 11-bromoundecanoic acid to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted phenoxyundecanoic acids.
Applications De Recherche Scientifique
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Industry: Employed in the production of specialty chemicals and materials, including aromatic copolyesters.
Mécanisme D'action
The mechanism of action of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid involves its interaction with cellular components:
Comparaison Avec Des Composés Similaires
Similar Compounds
Undecanoic Acid: A carboxylic acid with antifungal properties.
Phenoxyacetic Acid: An aromatic ether with various industrial applications.
4-[(E)-Phenyldiazenyl]phenol: A precursor in the synthesis of azo dyes and other compounds.
Uniqueness
11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is unique due to its combination of a long aliphatic chain with an aromatic azo group, providing distinct chemical and biological properties
Propriétés
Numéro CAS |
112360-07-3 |
|---|---|
Formule moléculaire |
C23H30N2O3 |
Poids moléculaire |
382.5 g/mol |
Nom IUPAC |
11-(4-phenyldiazenylphenoxy)undecanoic acid |
InChI |
InChI=1S/C23H30N2O3/c26-23(27)14-10-5-3-1-2-4-6-11-19-28-22-17-15-21(16-18-22)25-24-20-12-8-7-9-13-20/h7-9,12-13,15-18H,1-6,10-11,14,19H2,(H,26,27) |
Clé InChI |
SZOFGDSXVQPALP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(2,6-Dichloropyridin-3-yl)methyl]-N,N-dimethylaniline](/img/structure/B14315033.png)

![5-[Bis(ethylsulfanyl)methyl]-2-(1-hydroxybutylidene)cyclohexane-1,3-dione](/img/structure/B14315050.png)

![5,7-Dioxo-2-(trimethylsilyl)-4,7-dihydro-5H-thieno[2,3-c]pyran-4-yl acetate](/img/structure/B14315055.png)



![(5,5,8,8-Tetramethylbicyclo[4.2.1]non-1-en-9-yl)acetonitrile](/img/structure/B14315069.png)

![1,1'-[Butane-1,4-diylbis(oxy)]bis[2-methoxy-4-(prop-1-en-1-yl)benzene]](/img/structure/B14315082.png)
![1,1'-(Ethyne-1,2-diyl)bis[4-(phenylethynyl)benzene]](/img/structure/B14315086.png)

![1-[3,4-Bis(2-hydroxyethoxy)phenyl]ethan-1-one](/img/structure/B14315101.png)
